molecular formula C6H6BrFN2 B577462 3-Bromo-4-fluorobenzene-1,2-diamine CAS No. 1257535-06-0

3-Bromo-4-fluorobenzene-1,2-diamine

Cat. No. B577462
M. Wt: 205.03
InChI Key: TVBIACHAJVSZDK-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorobenzene-1,2-diamine is a solid compound with the CAS Number: 1257535-06-0 . Its IUPAC name is 3-bromo-4-fluoro-1,2-benzenediamine . It has a molecular weight of 205.03 .


Molecular Structure Analysis

The InChI code for 3-Bromo-4-fluorobenzene-1,2-diamine is 1S/C6H6BrFN2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,9-10H2 . This indicates that the compound has a benzene ring with bromine, fluorine, and two amine groups attached.


Physical And Chemical Properties Analysis

3-Bromo-4-fluorobenzene-1,2-diamine is a solid at room temperature . It should be stored in a dark place, sealed, and dry .

Scientific Research Applications

  • Synthesis and Characterization : Studies have focused on synthesizing related halogenated benzene compounds, such as 1,2-Bis(bromomethyl)-4-fluorobenzene, via diazotization and bromination reactions. These compounds are then characterized using techniques like GC-MS and 1HNMR (Guo, 2009).

  • Photodissociation Studies : Research involving 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene at 266 nm has been conducted to understand their photodissociation behavior. This is crucial for insights into molecular fragmentation under UV exposure (Xi-Bin Gu et al., 2001).

  • Electrochemical Fluorination : Research has also explored the electrochemical fluorination of halobenzenes, which is significant for understanding the chemical behavior and potential applications of these compounds in various reactions (Hirohide Horio et al., 1996).

  • Spectroscopic Investigation : Studies involving FT-IR and FT-Raman spectroscopy of compounds like 1-bromo-3-fluorobenzene have been conducted to understand their molecular geometry and vibrational frequencies. This is crucial for predicting the physical and chemical properties of such compounds (D. Mahadevan et al., 2011).

  • Organometallic Chemistry : Fluorobenzenes are increasingly recognized as versatile solvents in organometallic chemistry and transition-metal-based catalysis. This research is relevant for understanding the potential applications of 3-Bromo-4-fluorobenzene-1,2-diamine in such contexts (S. Pike et al., 2017).

  • Palladium-catalyzed Reactions : Studies on palladium-catalyzed carbonylative reactions of related bromo-fluorobenzenes with various nucleophiles have been conducted. These studies are significant for pharmaceutical and materials science applications (Jianbin Chen et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-bromo-4-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBIACHAJVSZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694132
Record name 3-Bromo-4-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluorobenzene-1,2-diamine

CAS RN

1257535-06-0
Record name 3-Bromo-4-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-fluorobenzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 500 mL round-bottomed flask containing Pt/C (5%, 6.00 g, 1.54 mmol) and 2-bromo-3-fluoro-6-nitroaniline (600b) (20.85 g, 89 mmol) were treated with EtOH (250 mL) and stirred under an atmosphere of H2 (balloon) for 22 h. LC-MS indicated ca. 35% conversion to the desired material (M+1=204.9/206.9). Another balloon of H2 was added and it was stirred for another 16 h resulting in >90% conversion to the desired product (M+1=204.9/207.1) by LC-MS. The suspension was filtered through a plug of Celite washing with EtOH and concentrated affording crude 3-bromo-4-fluorobenzene-1,2-diamine (18 g, 88 mmol, 99% yield) as a black/purple viscous oil. 1H NMR (400 MHz, CDCl3) δ ppm 6.60 (1H, dd, J=8.5, 5.2 Hz), 6.42-6.50 (1H, m). 19F NMR (376 MHz, CDCl3) δ ppm −116.48 (1F, s). m/z (ESI, +ve ion) 204.9/206.9 (M+H)+.
[Compound]
Name
desired material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.85 g
Type
reactant
Reaction Step Two
Name
Quantity
6 g
Type
catalyst
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Citations

For This Compound
1
Citations
LH Pettus, KL Andrews, SK Booker… - Journal of Medicinal …, 2016 - ACS Publications
The high expression of proviral insertion site of Moloney murine leukemia virus kinases (Pim-1, -2, and -3) in cancers, particularly the hematopoietic malignancies, is believed to play a …
Number of citations: 34 pubs.acs.org

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